Suzuki Coupling: This palladium-catalyzed cross-coupling reaction is widely employed for constructing biaryl compounds [] It involves reacting a boronic acid derivative with an aryl halide in the presence of a palladium catalyst.
Nucleophilic Aromatic Substitution (SNAr): This reaction can be used to introduce the nitrile group (-CN) onto the biphenyl core []. This typically involves reacting an aryl halide with a cyanide source, such as potassium cyanide, under suitable reaction conditions.
Applications
Medicinal Chemistry: Many biphenyl derivatives exhibit diverse pharmacological activities [, , , ]. The presence of the fluorine atom and the possibility of further functionalization make 4'-Fluoro-6-hydroxy-[1,1'-biphenyl]-3-carbonitrile an attractive scaffold for drug discovery efforts.
Liquid Crystals: Biphenyl units are often incorporated into liquid crystal molecules [, ]. The specific substitution pattern in 4'-Fluoro-6-hydroxy-[1,1'-biphenyl]-3-carbonitrile might influence the mesogenic properties (liquid crystal forming ability) if incorporated into larger structures.
Chemical Intermediate: It could serve as a valuable building block for synthesizing more complex molecules, particularly in constructing heterocyclic systems [, ] or introducing biphenyl units into larger frameworks.
Compound Description: This compound, also known as LY293111, is an experimental anti-cancer agent. Research suggests that it forms long-lived circulating metabolites in rats, primarily through glucuronidation. Importantly, its acyl glucuronide metabolite can covalently bind to plasma proteins, potentially leading to adverse drug reactions. []
Compound Description: This compound's crystal structure has been elucidated and published. []
Relevance: This compound shares the [1,1'-biphenyl] core with 4'-Fluoro-6-hydroxy-[1,1'-biphenyl]-3-carbonitrile. It highlights the structural diversity achievable by incorporating substituents on the biphenyl rings, although its specific biological activity remains unspecified in the provided context. []
7-(4′-fluoro-3,3′,5-trimethyl[1,1′-biphenyl]-2-yl)-3-hydroxy-5-oxo-5-13C-heptanoic Acid and trans-6-[2-(4′-fluoro−3,3′,5-trimethyl[1,1′-biphenyl]-2-yl)ethyl]-3,4,5,6-tetrahydro-6-13C-4-hydroxy-2H-pyran-2-one
Compound Description: These compounds are potent inhibitors of HMG-CoA reductase, an enzyme critical in cholesterol biosynthesis. The introduction of a 13C label facilitates the study of their interaction with the enzyme using NMR techniques. []
5-[(7-Chloro-4-quinolinyl)amino]-3-[(alkylamino)methyl][1,1'-biphenyl]-2-ols and their N-Oxides
Compound Description: This series of compounds demonstrates promising antimalarial activity, particularly against drug-resistant strains of Plasmodium berghei in mice. Their effectiveness against primate models and favorable pharmacokinetic properties make them potential candidates for clinical trials in humans. []
Relevance: These compounds share the [1,1'-biphenyl] scaffold with 4'-Fluoro-6-hydroxy-[1,1'-biphenyl]-3-carbonitrile. Their structural variations, including the alkylamino methyl and 7-chloro-4-quinolinyl amino substituents, contribute to their specific antimalarial properties, distinguishing them from the target compound. []
Compound Description: The crystal structure of this compound has been determined and published. []
6-Fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic Acid Sodium Salt (NSC 368390/DuP 785)
Compound Description: This compound exhibits potent antitumor activity against various human cancer cell lines, including colon, breast, lung, and stomach cancer. Its mechanism of action involves inhibiting dihydroorotate dehydrogenase, an enzyme essential for pyrimidine biosynthesis, leading to the depletion of DNA and RNA precursors in cancer cells. [, ]
1-[2-(5-tert-Butyl-[1,3,4]oxadiazole-2-carbonyl)-4-fluoro-pyrrolidin-1-yl]-2-(2-hydroxy-1,1-dimethyl-ethylamino)-ethanone (LC15-0133) and its C-Demethylated Metabolite (M4)
Compound Description: LC15-0133 is a novel dipeptidyl peptidase-4 inhibitor under development for treating diabetes. Its metabolism in rat liver microsomes involves hydroxylation, carbonyl reduction, and an unusual C-demethylation reaction yielding metabolite M4. []
Relevance: While LC15-0133 itself doesn't share the [1,1'-biphenyl] core, its unusual C-demethylation metabolic pathway in rats is relevant to understanding the potential metabolism of compounds containing similar tert-butyl moieties, such as those that could be derived from 4'-Fluoro-6-hydroxy-[1,1'-biphenyl]-3-carbonitrile. []
Compound Description: The crystal structure of this compound, containing a terphenyl backbone with two terminal fluorine atoms and a central hydroxyl group, has been reported. []
Relevance: This compound provides an interesting comparison to 4'-Fluoro-6-hydroxy-[1,1'-biphenyl]-3-carbonitrile due to its extended aromatic system. While both feature fluorine and hydroxyl substituents, the presence of the terphenyl system and the isoindoline-1,3-dione moiety in this compound significantly differentiates it from the target structure. []
N-(Deoxyguanosin-8-yl)-4'-fluoro-4-(acetylamino)biphenyl (dG-C8-FAABP) and 3-(Deoxyadenosin-N6-yl)-4'-fluoro-4-(acetylamino)biphenyl (3-dA-N6-FAABP)
Compound Description: These compounds are DNA adducts formed by the reaction of the carcinogenic metabolite FAABP-N-sulfate with DNA. dG-C8-FAABP represents a major adduct formed with guanine, while 3-dA-N6-FAABP is a minor adduct formed with adenine. The formation of these adducts is relevant to the carcinogenic potential of FAABP. []
Relevance: These compounds highlight the potential reactivity of the biphenyl structure, particularly when modified with electrophilic groups. Though the target compound 4'-Fluoro-6-hydroxy-[1,1'-biphenyl]-3-carbonitrile lacks the acetylamino group responsible for FAABP's reactivity, understanding the potential for bioactivation and DNA adduct formation remains important for assessing safety. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.